molecular formula CH2N2<br>NH2CN<br>CH2N2<br>H2NCN B7767653 Cyanamide CAS No. 2669-76-3

Cyanamide

Cat. No.: B7767653
CAS No.: 2669-76-3
M. Wt: 42.040 g/mol
InChI Key: XZMCDFZZKTWFGF-UHFFFAOYSA-N
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Description

Cyanamide is an organic compound with the formula CH₂N₂ . It is a white crystalline solid that is widely used in agriculture, pharmaceuticals, and various organic syntheses. The molecule features a nitrile group attached to an amino group, making it a versatile reagent in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanamide can be synthesized through the hydrolysis of calcium this compound, which is prepared from calcium carbide via the Frank-Caro process. The reaction involves heating calcium carbide in a stream of nitrogen at high temperatures to produce calcium this compound, which is then hydrolyzed to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced by adding a polymerization inhibitor to prevent the formation of dicyandiamide. The reaction is carried out in an aqueous solution with controlled temperature and pH, followed by filtration to obtain a high-concentration this compound solution .

Chemical Reactions Analysis

Types of Reactions: Cyanamide undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: Employed in studies related to enzyme inhibition and protein modification.

    Medicine: Used as an alcohol-deterrent drug due to its ability to inhibit the enzyme aldehyde dehydrogenase.

    Industry: Utilized in the production of fertilizers, pesticides, and other agrochemicals

Mechanism of Action

Cyanamide exerts its effects by inhibiting specific enzymes. For instance, in its role as an alcohol-deterrent drug, this compound inhibits aldehyde dehydrogenase, leading to the accumulation of acetaldehyde in the body, which causes unpleasant symptoms when alcohol is consumed . This mechanism is used to discourage alcohol consumption in individuals undergoing treatment for alcoholism.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functionality, featuring both a nucleophilic amino group and an electrophilic nitrile group. This duality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in synthetic chemistry .

Properties

IUPAC Name

cyanamide
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InChI

InChI=1S/CH2N2/c2-1-3/h2H2
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InChI Key

XZMCDFZZKTWFGF-UHFFFAOYSA-N
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Canonical SMILES

C(#N)N
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Molecular Formula

NH2CN, Array, CH2N2
Record name CYANAMIDE
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Related CAS

25300-84-9, 156-62-7 (calcium salt (1:1))
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DSSTOX Substance ID

DTXSID9034490
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Molecular Weight

42.040 g/mol
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Physical Description

Cyanamide appears as colorless deliquescent crystals. Mp: 45 °C; bp: 260 °C. Density: 1.282 g cm-3. Quite soluble in water (77 g / 100 g solution at 15 °C). Soluble in butanol, methyl ethyl ketone, ethyl acetate, alcohols, phenols, amines, ethers. Note: The term "cyanamide" is also used to refer to the important compound calcium cyanamide, which is a different chemical., Liquid, Deliquescent, crystalline solid; [CHEMINFO], COLOURLESS HYGROSCOPIC DELIQUESCENT CRYSTALS., Crystalline solid., Colorless, gray, or black crystals or powder. [fertilizer] [Note: Commercial grades may contain calcium carbide.]
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Boiling Point

500 °F at 760 mmHg (Decomposes) (NIOSH, 2023), 140 °C at 19 mm Hg, Boiling point at 19 mm Hg is 140 °C, at 0.067kPa: 83 °C, 500 °F (decomposes), Sublimes, 500 °F (Decomposes)
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Flash Point

286 °F (NIOSH, 2023), 286 °F; 141 °C (closed cup), 141 °C, 286 °F
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Solubility

78 % at 59 °F (NIOSH, 2023), In butanol 28.8; ethyl acetate 42.4, methyl ethyl ketone 50.5 (all g/100 g at 20 °C); sol in phenols, amines, ethers, ketones; very sparingly soluble in benzene, halogenated hydrocarbons; practically insoluble in cyclohexane., Slightly soluble in carbon disulfide, Cyanamide is completely soluble in water at 43 °C and has a minimum solubility at -15 °C; highly soluble in polar organic solvents, such as alcohols, ethers, esters, nitriles and amides, but less soluble in nonpolar solvents like saturated, halogenated, or aromatic hydrocarbons. Ketones are not recommended as solvents for cyanamide, because they tend to react under certain circumstances., In chloroform 2.4 g/kg, 20 °C, For more Solubility (Complete) data for Cyanamide (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 85, Insoluble, (59 °F): 78%
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Density

1.28 (NIOSH, 2023) - Denser than water; will sink, 1.282 g/cu cm at 20 °C, Relative density (water = 1): 1.28, 1.28, 2.29
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Vapor Density

1.45 (Air = 1)
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Vapor Pressure

3.75X10-3 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.5, 0 mmHg (approx)
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Impurities

Dicyandiamide ... /is/ the main impurity in cyanamide., Cyanamide, especially in solution, always contains the dimer.
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Color/Form

Orthorhombic, elongated, six-sided tablets from dimethyl phthalate, Crystallizes from a variety of solvents as somewhat unstable, colorless, orthorhombic, deliquescent crystals., Deliquescent crystals, Cyanamide forms colorless, orthorhombic crystals or long transparent needles (from water), large platelike crystals when allowed to crystallize spontaneously from water, and crystals from dimethyl phthalate solution.

CAS No.

420-04-2, 2669-76-3, 20890-10-2, 156-62-7
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Melting Point

113 °F (NIOSH, 2023), 45-46 °C, 44 °C, 113 °F, 2444 °F
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

A: Cyanamide's primary biological target is the enzyme catalase. [, , , ] This interaction leads to catalase inhibition, which causes an increase in hydrogen peroxide (H2O2) levels within cells. [, , ] This disruption of H2O2 homeostasis has several downstream effects. In plants, this compound-induced catalase inhibition is linked to breaking bud dormancy. [, , ] In mammals, this mechanism is believed to contribute to the drug's aversive effects when used to treat alcoholism, likely through interactions with ethanol metabolism. [, , , , ]

A: * Molecular Formula: CH2N2* Molecular Weight: 42.04 g/mol* Spectroscopic Data: this compound exhibits characteristic infrared (IR) spectral bands. The NH2 wagging frequency is observed at 414 cm−1, while for deuterated this compound (ND2), it appears at 310 cm−1. []

A: this compound, in its pure form, is quite reactive and prone to polymerization and hydrolysis. [] Its stability is highly sensitive to pH, remaining reasonably stable only around a pH of 5. [] This sensitivity necessitates storage in specific containers like paraffined oak barrels for solutions and stainless steel for the solid form. []

A: While this compound itself isn't widely recognized for its catalytic properties, its derivatives play roles in various catalytic reactions. One prominent example is its use as a building block for synthesizing organoguanidines, which find applications as catalysts in organic synthesis. []

A: Ab initio self-consistent field (SCF) and correlated SCEP calculations have been employed to study the relative energies and structures of this compound, isothis compound, and the transition state of their rearrangement reaction. [] These studies revealed that isothis compound is significantly less stable than this compound. [] Additionally, these calculations provided insights into the inversion barriers and equilibrium rotational constants for both molecules. []

A: While specific SAR studies focusing solely on this compound might be limited, research on its derivatives offers valuable insights. For example, modifying the phenyl ring in phenylcyanamidoruthenium scorpionate complexes significantly influences the electronic properties and reactivity of the complex. [] Introducing electron-withdrawing groups like chlorine increases the localized ruthenium(III) character, impacting the complex's electrochemical behavior and spectroscopic features. []

A: this compound's inherent instability poses challenges for its formulation and storage. [] Aqueous solutions are highly susceptible to pH changes and polymerization. [] Specific formulation strategies to improve stability are limited, and storage conditions, such as using paraffined barrels, are crucial. [] Research on developing more stable formulations, potentially through encapsulation or complexation, could broaden its application.

A: While specific regulations aren't detailed in the provided research, the toxicological profile of this compound necessitates careful handling and usage. [, , ] Its potential for environmental impact, especially on aquatic ecosystems, requires mitigation strategies and responsible waste management practices. [, ]

A: this compound is rapidly absorbed after ingestion and extensively metabolized, primarily in the liver. [, , ] N-acetylthis compound, formed through acetylation by N-acetyltransferase, is the major urinary metabolite identified in rats, rabbits, dogs, and humans. [] this compound's primary mechanism of action involves the inhibition of aldehyde dehydrogenase, particularly the low Km mitochondrial isozyme, leading to increased acetaldehyde levels upon ethanol ingestion. [, , , ] This mechanism forms the basis for its use as an alcohol deterrent. [, , , , ]

A: this compound's efficacy has been investigated in various contexts, primarily related to its effects on alcohol metabolism and plant physiology. In animal studies, this compound administration has been shown to enhance ethanol-induced locomotor activity and brain catalase activity in rats. [] Additionally, it potentiates the formation of aldehyde-derived protein adducts in muscle tissue, particularly in type II fibers, suggesting a role in alcohol-induced myopathy. [] In plants, the efficacy of this compound as a dormancy breaking agent has been widely observed, with studies demonstrating its ability to promote bud break and accelerate fruit ripening. [, ]

A: this compound exhibits toxicological effects in both animals and humans. In rats, chronic administration has been linked to diffuse follicular hyperplasia of the thyroid. [] In humans, it can cause contact dermatitis, especially in individuals exposed to calcium this compound. [] The most significant concern is its potential to induce a disulfiram-like reaction when consumed with alcohol, leading to unpleasant and potentially dangerous symptoms due to acetaldehyde accumulation. [, , , , ]

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